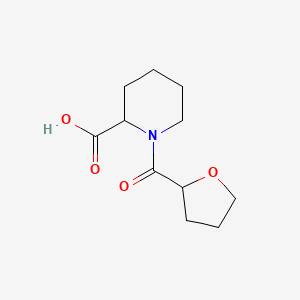

1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

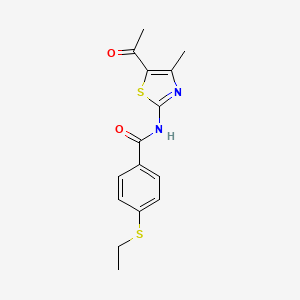

“1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1032057-02-5 . It has a molecular weight of 227.26 . The IUPAC name for this compound is 1-(tetrahydro-2-furanylcarbonyl)-2-piperidinecarboxylic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h8-9H,1-7H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular formula of C11H17NO4 .Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, such as 1-(Oxolane-2-carbonyl)piperidine-2-carboxylic acid, are recognized for their role as precursors in various industrial chemicals. Their impact extends to microbial inhibition in organisms like Escherichia coli and Saccharomyces cerevisiae. This inhibition, crucial in the context of fermentative production, is attributed to alterations in the cell membrane and a decrease in internal pH. Understanding these effects is vital for developing strategies to engineer robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Reactive Extraction of Carboxylic Acids

The reactive extraction of carboxylic acids using organic solvents and supercritical fluids is a noteworthy application. Supercritical CO2, in particular, is highlighted for its eco-friendly and non-toxic nature. It's an efficient method for separating carboxylic acids from aqueous solutions, offering benefits like higher yield, simplicity, and competitive efficiency compared to other methods (Djas & Henczka, 2018).

Oxidized Starches and Carboxylic Acids

Oxidation of starch molecules, transforming hydroxyl groups into carbonyl and subsequently carboxyl groups, is a significant process. This review discusses the mechanisms of starch oxidation and its effects on various properties of starch, including molecular, physicochemical, thermal, and morphological aspects. Oxidized starches find extensive industrial applications, emphasizing the importance of understanding the impact of carboxylic acids in this context (Vanier et al., 2017).

Aerobic Cleavage of Alkenes and Alkynes into Carbonyl and Carboxyl Compounds

This review addresses the oxygen-mediated cleavage of olefins and acetylene derivatives to yield carbonyl and carboxylic compounds. It emphasizes the potential of this method, discussing aspects like pressure, substrate scope, product selectivity, catalyst amount, and recyclability. Despite the need for improvements, the significant advancements in this field underline its promising future in generating carbonyl and carboxylic compounds (Urgoitia, SanMartin, Herrero, & Domínguez, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

1-(oxolane-2-carbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c13-10(9-5-3-7-16-9)12-6-2-1-4-8(12)11(14)15/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXPKKVXAMGPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-methoxyphenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2441106.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2441107.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2441108.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2441111.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2441112.png)

![4-(4-fluorobenzenesulfonamido)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2441113.png)

![1-{4-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-amine](/img/structure/B2441116.png)

![N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2441126.png)

![1-(2-hydroxyethyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2441128.png)